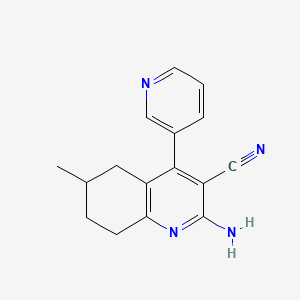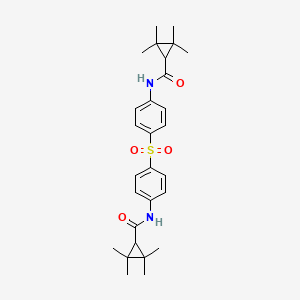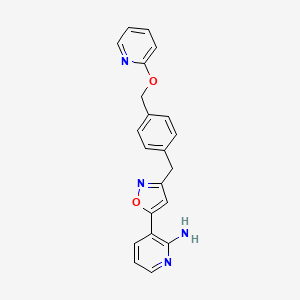
APX001A
Vue d'ensemble
Description
Il possède un mécanisme d'action unique qui inhibe la biosynthèse du glycosylphosphatidylinositol (GPI), essentiel à l'intégrité de la paroi cellulaire fongique . Ce composé a montré une activité puissante contre un large éventail de levures et de moisissures cliniquement importantes, ce qui en fait un candidat prometteur pour le traitement des infections fongiques invasives .
Applications De Recherche Scientifique
E-1210 has a wide range of scientific research applications, including:
Mécanisme D'action
APX001A, also known as Manogepix or E1210, is a novel antifungal agent that has shown promising results in the treatment of invasive fungal infections . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets the fungal enzyme Gwt1 . This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for the viability of fungal cells .
Mode of Action
This compound functions by inhibiting Gwt1 . This inhibition interferes with the inositol acylation step during the GPI biosynthesis process, leading to defects in various steps in cell wall biosynthesis . This disruption in the cell wall synthesis process compromises the growth and survival of major fungal pathogens .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GPI glycolipid biosynthesis pathway . GPI glycolipids perform post-translational modifications to many fungal proteins that are involved in cell wall organization, adhesion to substrates, and immune evasion .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a long half-life of approximately 2 to 2.5 days in humans . The compound is highly bioavailable when administered orally, with bioavailability exceeding 90% . This high oral bioavailability enables switching between intravenous and oral formulations of this compound without compromising blood levels .
Result of Action
This compound has demonstrated potent antifungal activity against a broad spectrum of fungal species, including Candida spp., Aspergillus spp., and other filamentous fungi . It retains potency against many resistant strains, including echinocandin-resistant Candida and azole-resistant Aspergillus . Furthermore, it is also active against pathogens that demonstrate intrinsic resistance to other drug classes, such as Scedosporium and Fusarium .
Analyse Biochimique
Biochemical Properties
APX001A plays a significant role in biochemical reactions by inhibiting the Gwt1 enzyme . This enzyme is required for acylation of inositol during glycosylphosphatidylinositol (GPI) anchor biosynthesis . The inhibition of this enzyme by this compound leads to the disruption of the localization of GPI-anchored cell wall mannoproteins in fungi .
Cellular Effects
This compound has shown potent activity against major fungal pathogens, including Candida, Aspergillus, and hard-to-treat molds, including Fusarium and Scedosporium . It interferes with cell wall synthesis, causing loss of cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the Gwt1 enzyme, an early step in the GPI anchor biosynthesis . This inhibition disrupts the maturation of GPI-anchored proteins, which are necessary for fungal growth and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated excellent in vivo efficacy in murine models of invasive fungal infections (IFIs) with target exposures ranging from 2 to 80 µg hours/mL . The plasma exposure to this compound was linear, dose-proportional, with low intersubject variability and a half-life of 2.5 days .
Dosage Effects in Animal Models
In animal models, this compound has shown significant efficacy against fungal infections. For instance, in a murine model of invasive pulmonary aspergillosis, this compound demonstrated potent in vitro and in vivo activity against Aspergillus fumigatus .
Metabolic Pathways
This compound targets the Gwt1 fungal enzyme, a highly conserved inositol acylase which catalyzes an early step in the GPI-anchored biosynthesis pathway . This pathway plays a crucial role in the fungal cell wall integrity .
Transport and Distribution
Given its mechanism of action, it can be inferred that this compound likely interacts with the fungal cell wall, thereby affecting its integrity .
Subcellular Localization
This compound targets the Gwt1 enzyme, which plays a crucial role in the localization of GPI-anchored cell wall mannoproteins in fungi . This suggests that this compound acts at the cell wall level, affecting the localization of these mannoproteins .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de E-1210 implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation, suivie de modifications de groupes fonctionnels pour améliorer son activité antifongique . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de E-1210 suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées pour garantir une qualité et une évolutivité constantes . Le processus est conçu pour être rentable et respectueux de l'environnement, minimisant les déchets et la consommation d'énergie.
Analyse Des Réactions Chimiques
Types de réactions
E-1210 subit diverses réactions chimiques, notamment :
Oxydation : E-1210 peut être oxydé dans des conditions spécifiques pour former des intermédiaires réactifs.
Réduction : Le composé peut être réduit pour modifier ses groupes fonctionnels, améliorant ainsi son activité biologique.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles sont utilisés dans des conditions contrôlées pour réaliser les substitutions souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés modifiés de E-1210 ayant une activité antifongique améliorée ou des propriétés pharmacocinétiques modifiées. Ces dérivés sont étudiés pour leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
E-1210 a une large gamme d'applications de recherche scientifique, notamment :
Biologie : Enquête sur ses effets sur la croissance fongique, la morphologie et la formation de biofilms.
Industrie : Utilisé dans le développement de nouveaux agents antifongiques et de formulations pour un usage clinique.
Mécanisme d'action
E-1210 exerce ses effets antifongiques en inhibant la biosynthèse du glycosylphosphatidylinositol (GPI), un composant crucial de la paroi cellulaire fongique . Cette inhibition perturbe l'intégrité de la paroi cellulaire, conduisant à la lyse et à la mort cellulaire. Les cibles moléculaires de E-1210 comprennent les enzymes impliquées dans la voie de biosynthèse du GPI, telles que Gwt1 . En bloquant ces enzymes, E-1210 empêche efficacement la formation de protéines ancrées au GPI, qui sont essentielles à la survie des champignons .
Comparaison Avec Des Composés Similaires
E-1210 est unique dans son mécanisme d'action par rapport aux autres agents antifongiques. Alors que les antifongiques traditionnels comme le fluconazole et l'amphotéricine B ciblent la synthèse de l'ergostérol ou l'intégrité de la membrane, E-1210 inhibe spécifiquement la biosynthèse du GPI . Ce nouveau mécanisme le rend efficace contre les souches résistantes aux autres antifongiques .
Composés similaires
Fluconazole : Cible la synthèse de l'ergostérol.
Amphotéricine B : Perturbe l'intégrité de la membrane.
Voriconazole : Inhibe la synthèse de l'ergostérol.
Micafungine : Inhibe la synthèse du β-1,3-glucane.
Le mécanisme unique et l'activité à large spectre de E-1210 en font un ajout précieux à l'arsenal des agents antifongiques, offrant un nouvel espoir pour le traitement des infections fongiques résistantes.
Propriétés
IUPAC Name |
3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEKTEUGRLFBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045473 | |
| Record name | (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936339-60-5 | |
| Record name | E-1210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936339605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-(4-(Pyridin-2-yloxymethyl)--benzyl)-isoxazol-5-yl)-pyridin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Manogepix | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1P18ID9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
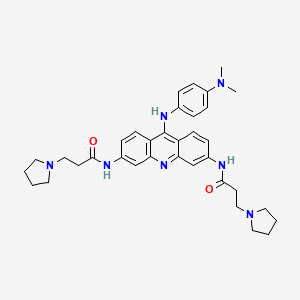
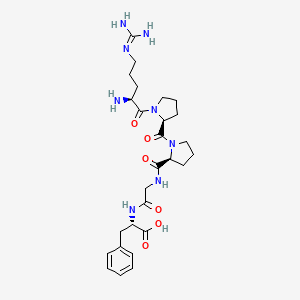
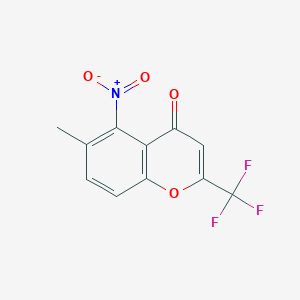
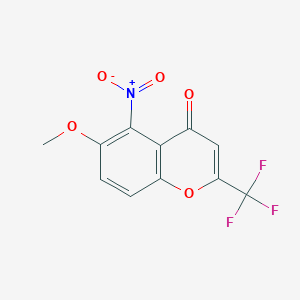
![(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1667503.png)
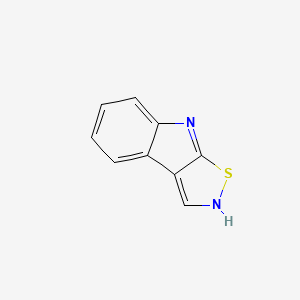
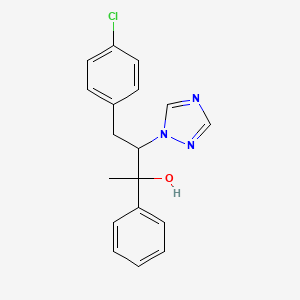
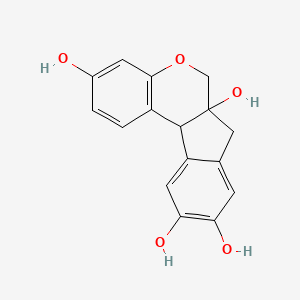
![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)
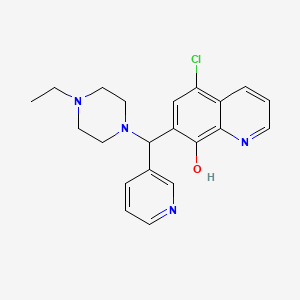
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)
